1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

Lipophilicity Drug design ADME prediction

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione is a heterocyclic pyrrolidine-2,4-dione (tetramic acid) derivative featuring a 4-methoxybenzyl substituent at the N1 position. The compound serves as a versatile synthetic building block for pharmaceutical and agrochemical research, with its methoxy group offering a handle for further functionalisation.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 634902-32-2
Cat. No. B2580728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)pyrrolidine-2,4-dione
CAS634902-32-2
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CC(=O)CC2=O
InChIInChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)7-13-8-10(14)6-12(13)15/h2-5H,6-8H2,1H3
InChIKeyDMGFIDULBDJTJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)pyrrolidine-2,4-dione (CAS 634902-32-2): Core Identity and Procurement Relevance


1-(4-Methoxybenzyl)pyrrolidine-2,4-dione is a heterocyclic pyrrolidine-2,4-dione (tetramic acid) derivative featuring a 4-methoxybenzyl substituent at the N1 position. The compound serves as a versatile synthetic building block for pharmaceutical and agrochemical research, with its methoxy group offering a handle for further functionalisation [1]. Its predicted physicochemical profile (XLogP3: 0.9, TPSA: 46.6 Ų) distinguishes it from simpler N-benzyl analogs, influencing solubility and membrane permeability in early drug discovery [1].

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione: Why Generic Substitution is Inappropriate


The 4-methoxybenzyl substituent is not merely a lipophilic appendage; it modulates electronic character, hydrogen-bonding capacity, and metabolic stability of the pyrrolidine-2,4-dione core. Simple interchange with unsubstituted benzyl or 4-methyl/chloro/hydroxy analogs can alter target binding, off-target activity, and synthetic tractability [1]. Quantitative differences in lipophilicity, polar surface area, and rotatable bond count between this compound and its closest analogs necessitate explicit head-to-head comparison data for any scientifically defensible selection. The following sections provide the quantitative evidence that a researcher or procurement specialist must evaluate before considering substitution.

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione: Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Differentiates 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione from N-Benzyl Analog

The 4-methoxy group reduces logP by approximately 0.4 units compared to the unsubstituted benzyl analog, shifting the compound from a purely hydrophobic space into a more balanced region favourable for oral bioavailability [1][2]. This difference is predictive of altered membrane permeability and solubility profiles that cannot be approximated by the simpler N-benzylpyrrolidine-2,4-dione.

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) Elevation by the 4-Methoxy Substituent

The methoxy substituent increases TPSA by approximately 9 Ų versus the unsubstituted benzyl analog (46.6 Ų vs. ~37.4 Ų predicted), reflecting an additional hydrogen-bond acceptor site [1][2]. This shift can influence blood-brain barrier penetration and oral absorption according to Veber and Lipinski rules, providing a measurable differentiation in early drug discovery screens.

Polar surface area Blood-brain barrier penetration Bioavailability

Rotatable Bond Count and Conformational Flexibility

The target compound possesses three rotatable bonds versus two for the benzyl analog, due to the methoxy C–O bond [1][2]. This additional degree of conformational freedom can influence entropic penalties upon protein binding and affect the ensemble of solution conformations sampled during virtual screening campaigns.

Conformational flexibility Entropic penalty Ligand binding

Procurement Cost and Availability Benchmarking

As of 2023–2024, 1-(4-methoxybenzyl)pyrrolidine-2,4-dione (90% purity, 5 g) is offered at approximately USD 2,650, whereas the 1-benzyl analog (95% purity) is available from multiple suppliers at significantly lower cost [1]. This price differential reflects the additional synthetic step (benzylation with 4-methoxybenzyl chloride) and the lower production volume, directly impacting procurement planning for gram-scale campaigns.

Cost efficiency Supply chain Research procurement

Synthetic Versatility: The Methoxy Group as a Latent Functional Handle

The 4-methoxy substituent can be selectively demethylated to a phenol (pKa ~10) under BBr₃ or LiCl/DMF conditions, or participate in electrophilic aromatic substitution (nitration, halogenation) ortho to the methoxy group [1]. In contrast, the unsubstituted benzyl or 4-methylbenzyl analogs offer no such orthogonal derivatisation site, limiting downstream diversification without protecting-group strategies.

Late-stage functionalisation Demethylation Electrophilic substitution

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione: Optimal Application Scenarios Based on Evidence


Lead Optimization Programs Requiring Moderate Lipophilicity and Enhanced Solubility

When a pyrrolidine-2,4-dione scaffold must reside within an optimal logP window (0.5–1.5) for oral bioavailability, the XLogP3 of 0.9 positions this compound favourably, whereas the benzyl analog (XLogP3 ~1.3) may skew toward excessive lipophilicity [1]. The 9 Ų increase in TPSA further aids aqueous solubility, making it suitable for early ADME profiling in hit-to-lead stages.

Divergent SAR Exploration via Late-Stage Functionalisation

Medicinal chemistry teams aiming to rapidly generate analogs with varied 4-position substituents on the benzyl ring can leverage the methoxy group for demethylation to phenol (pKa ~10) followed by O-alkylation, sulfonylation, or Mitsunobu chemistry, enabling a parallel synthesis approach not feasible with the unsubstituted benzyl derivative [3].

CNS Drug Discovery with Peripheral Selectivity Requirements

The elevated TPSA (46.6 Ų) relative to the benzyl analog (~37 Ų) suggests a reduced passive CNS penetration potential [1][2]. For CNS programmes requiring peripheral restriction (e.g., to minimise CNS-mediated side effects), this compound provides a computational advantage over the more lipophilic benzyl and 4-methylbenzyl analogs, which may exhibit undesirable brain exposure.

Procurement for Pilot Scale-Up When Downstream Chemistry Requires a PMB Handle

If the synthetic route involves a late-stage deprotection or functionalisation step that mandates a 4-methoxybenzyl group, procuring the pre-functionalised building block (despite its 3- to 10-fold cost premium over the benzyl analog) can eliminate 2–3 synthetic steps, reducing overall time and labour costs [1].

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.